2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(1,3-thiazol-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-2-1-7(11)9-3-6-4-12-5-10-6/h4-5H,1,3H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFWNTAEZCDLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 1,3-thiazole-4-methylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 1,3-thiazole-4-methylamine with methyl cyanoacetate without solvent at room temperature, which affords the target compound . Another method involves stirring ethyl cyanoacetate with 1,3-thiazole-4-methylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as triethylamine.
Substitution Reactions: Common reagents include hydrazonoyl chlorides and sodium ethoxide.
Major Products
The major products formed from these reactions are various heterocyclic compounds, including pyrazoles, pyrroles, and triazines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as certain fungi. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida albicans | Low |
Antitumor Potential
The compound has also shown promise in anticancer research, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Studies suggest that it may inhibit specific enzymes involved in cancer proliferation pathways.
Case Study: Anticancer Activity
A study evaluating the effects of this compound on MCF7 cells reported a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer agent.
Material Science Applications
In material science, this compound serves as a valuable building block for synthesizing new materials with enhanced properties. Its unique functional groups allow for modifications that can lead to materials with specific characteristics tailored for various applications.
Table 2: Potential Material Applications
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used to create polymers with improved thermal stability |
| Coatings | Potential use in protective coatings due to antimicrobial properties |
| Drug Delivery Systems | Can be incorporated into drug delivery matrices for controlled release |
Agricultural Chemistry
The compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a biopesticide or fungicide. Its effectiveness against plant pathogens suggests potential for developing environmentally friendly agricultural solutions.
Case Study: Biopesticide Development
Research demonstrated that formulations containing this compound significantly reduced fungal infections in crops without harming beneficial microorganisms.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide involves its interaction with biological targets such as DNA and proteins. The compound can bind to DNA and induce cleavage, leading to cytotoxic effects on cancer cells . Additionally, it can interact with proteins such as bovine serum albumin, affecting their function .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Cyanoacetamide Derivatives
Key Observations :
- Positional Isomerism: The substitution position on the thiazole ring (e.g., 2- vs. 4-position) significantly impacts electronic properties.
- Substituent Effects : Bulky groups like 3,4-dichlorophenyl increase molecular weight and hydrophobicity, whereas methoxybenzyl groups (e.g., ) improve solubility in polar solvents.
Key Observations :
- Knoevenagel Condensation: Widely used for cyanoacrylamide synthesis (e.g., ), this method offers high yields but requires basic catalysts like piperidine.
- Cyclocondensation : For aryl-substituted thiazoles (e.g., ), cyclization reactions with thioamides are preferred, though yields are often unspecified.
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
Table 4: Reported Bioactivities
Biological Activity
2-Cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by the presence of a cyano group and a thiazole ring, this compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and applications based on various research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₈N₄OS, with a molecular weight of 216.25 g/mol. The thiazole ring enhances its interaction with biological targets, influencing pathways involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these activities typically range from 4.69 to 22.9 µM for various bacterial strains .
Antitumor Activity
The compound has also demonstrated promising anticancer effects, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Studies reveal that it can inhibit cancer cell proliferation by interacting with specific enzymes and receptors involved in tumor growth and inflammation pathways .
The biological activity of this compound is linked to its ability to inhibit enzymes related to cancer proliferation and inflammation. The cyano group allows for nucleophilic addition reactions, while the thiazole ring can participate in electrophilic aromatic substitution reactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-thiazole-4-methylamine with cyanoacetic acid or its derivatives. Various methods can be employed to enhance yield and purity, including solvent-free techniques or the use of polar aprotic solvents.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Cyano-N-(4-methylthiazol-2-yl)acetamide | Contains a methyl group on the thiazole | Different electronic properties affecting reactivity |
| N-(4-phenyltiazol-2-yl)acetamide | Lacks the cyano group | Less versatile in synthetic applications |
| 4-(4-fluorophenyl)-2-cyanoacetamide | Fluorine substitution enhances lipophilicity | Potentially increased bioavailability |
| N-(5-bromo-thiazol-2-yl)acetamide | Bromine substitution introduces halogen reactivity | Enhanced electrophilic character |
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Evaluation : A study synthesized various thiazole derivatives incorporating cyanoacetamides and evaluated their antimicrobial efficacy against multiple strains. Results indicated that compounds similar to this compound exhibited significant antibacterial effects .
- Antitumor Assessment : Another research focused on evaluating the anticancer properties of thiazole derivatives in vitro. The findings suggested that compounds containing the thiazole moiety showed cytotoxic activity against various cancer cell lines, including MCF7 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide, and how can reaction yields be improved?
- Methodology : Synthesis typically involves coupling cyanoacetamide derivatives with thiazole-containing intermediates. Key steps include:
- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., cyano group hydrolysis) .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
- Catalysts : Use mild bases (e.g., K₂CO₃) to deprotonate intermediates without degrading the thiazole ring .
- Yield optimization : Monitor reaction progress via TLC and employ recrystallization or column chromatography for purification .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks for the cyano group (~110 ppm in ¹³C NMR), thiazole protons (6.8–7.5 ppm in ¹H NMR), and acetamide carbonyl (~170 ppm in ¹³C NMR) .
- HRMS : Validate molecular formula (e.g., C₇H₆N₃OS) with <2 ppm error .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Positive controls : Compare with known thiazole-based drugs (e.g., sulfathiazole for antimicrobial activity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole ring) affect the compound’s bioactivity?
- Structure-Activity Relationship (SAR) strategies :
- Introduce electron-withdrawing groups (e.g., -Cl, -F) to the thiazole ring to enhance electrophilic interactions with target proteins .
- Replace the methyl group in the acetamide moiety with bulkier groups (e.g., phenyl) to evaluate steric effects on binding .
- Validation : Pair synthetic modifications with molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like dihydrofolate reductase .
Q. How can contradictory data in literature regarding its mechanism of action be resolved?
- Case study : If one study reports antimicrobial activity while another finds none:
- Experimental variables : Replicate assays under standardized conditions (e.g., pH, inoculum size) .
- Target validation : Use knock-out bacterial strains or RNAi to confirm target specificity .
- Advanced techniques : SPR or ITC to quantify binding kinetics with putative targets (e.g., bacterial topoisomerases) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADME profiling :
- Software : SwissADME or pkCSM to predict logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
- Caco-2 cell permeability models : Validate predictions using in vitro assays .
- Toxicity prediction : ProTox-II for hepatotoxicity and mutagenicity risks .
Q. How can the role of the cyano group in reactivity and bioactivity be experimentally validated?
- Functional group replacement : Synthesize analogs with -COOH or -CONH₂ instead of -CN and compare bioactivity .
- Spectroscopic analysis : IR spectroscopy to track cyano group stability under physiological conditions (e.g., ~2200 cm⁻¹ peak) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
